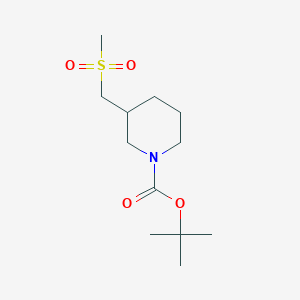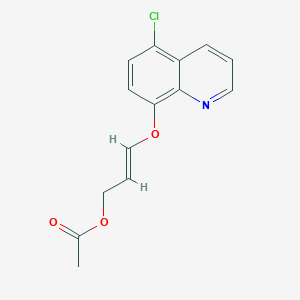
3-((5-Chloroquinolin-8-yl)oxy)allyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((5-Chlorchinolin-8-yl)oxy)allylacetat ist eine chemische Verbindung mit der Summenformel C13H11ClN2O3. Es ist bekannt für seine einzigartige Struktur, die einen Chinolinring umfasst, der mit einem Chloratom und einer Allylacetatgruppe substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-((5-Chlorchinolin-8-yl)oxy)allylacetat umfasst typischerweise die Reaktion von 5-Chlorchinolin mit Allylacetat in Gegenwart einer geeigneten Base. Die Reaktionsbedingungen umfassen häufig:
Lösungsmittel: Häufig verwendete Lösungsmittel sind Dichlormethan oder Toluol.
Base: Basen wie Kaliumcarbonat oder Natriumhydroxid werden häufig eingesetzt.
Temperatur: Die Reaktion wird in der Regel bei Raumtemperatur oder leicht erhöhten Temperaturen durchgeführt.
Katalysator: In einigen Fällen kann ein Katalysator wie Palladium auf Kohlenstoff verwendet werden, um die Reaktion zu erleichtern.
Industrielle Produktionsverfahren
Die industrielle Produktion von 3-((5-Chlorchinolin-8-yl)oxy)allylacetat kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Der Prozess wird auf Effizienz und Ausbeute optimiert, wobei oft kontinuierliche Fließreaktoren und automatisierte Systeme integriert werden, um eine konstante Qualität und einen hohen Durchsatz zu gewährleisten.
Analyse Chemischer Reaktionen
Reaktionstypen
3-((5-Chlorchinolin-8-yl)oxy)allylacetat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Chinolinderivate mit verschiedenen funktionellen Gruppen zu bilden.
Reduktion: Reduktionsreaktionen können zur Bildung von Aminderivaten führen.
Substitution: Das Chloratom im Chinolinring kann durch andere Nucleophile substituiert werden, was zu einer Vielzahl substituierter Chinolinderivate führt.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid werden häufig verwendet.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden eingesetzt.
Substitution: Nucleophile wie Amine, Thiole oder Alkoxide werden in Substitutionsreaktionen verwendet.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Chinolinderivate, die je nach den verwendeten Reagenzien und Bedingungen verschiedene funktionelle Gruppen aufweisen können.
Wissenschaftliche Forschungsanwendungen
3-((5-Chlorchinolin-8-yl)oxy)allylacetat hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Es wird geforscht, um sein Potenzial als therapeutisches Mittel zu erforschen.
Industrie: Es wird bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Herstellung von Pharmazeutika verwendet.
Wirkmechanismus
Der Wirkmechanismus von 3-((5-Chlorchinolin-8-yl)oxy)allylacetat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Effekten führt. Die genauen Pfade und Ziele werden noch untersucht, aber es wird vermutet, dass Wechselwirkungen mit zellulären Signalwegen und DNA beteiligt sind.
Wissenschaftliche Forschungsanwendungen
3-((5-Chloroquinolin-8-yl)oxy)allyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-((5-Chloroquinolin-8-yl)oxy)allyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with cellular signaling pathways and DNA.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Cloquintocet-mexyl: Eine Verbindung mit einer ähnlichen Chinolinstruktur, jedoch mit unterschiedlichen funktionellen Gruppen.
3-((8-Chlorchinoxalin-5-yl)oxy)allylacetat: Eine weitere Verbindung mit einer ähnlichen Struktur, jedoch mit unterschiedlichen Substitutionsmustern.
Einzigartigkeit
3-((5-Chlorchinolin-8-yl)oxy)allylacetat ist einzigartig aufgrund seines spezifischen Substitutionsmusters und seiner funktionellen Gruppen, die ihm einzigartige chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C14H12ClNO3 |
|---|---|
Molekulargewicht |
277.70 g/mol |
IUPAC-Name |
[(E)-3-(5-chloroquinolin-8-yl)oxyprop-2-enyl] acetate |
InChI |
InChI=1S/C14H12ClNO3/c1-10(17)18-8-3-9-19-13-6-5-12(15)11-4-2-7-16-14(11)13/h2-7,9H,8H2,1H3/b9-3+ |
InChI-Schlüssel |
PZFQCTYNTBNDDJ-YCRREMRBSA-N |
Isomerische SMILES |
CC(=O)OC/C=C/OC1=C2C(=C(C=C1)Cl)C=CC=N2 |
Kanonische SMILES |
CC(=O)OCC=COC1=C2C(=C(C=C1)Cl)C=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


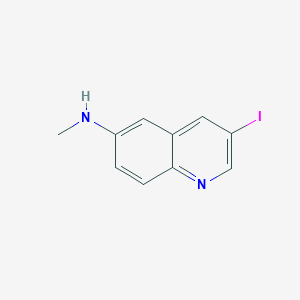
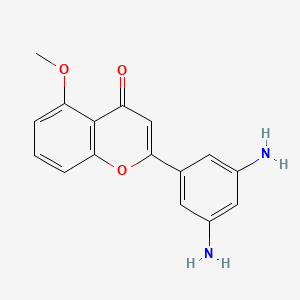
![(7-Methylimidazo[1,2-a]pyridin-3-yl)(3-nitrophenyl)methanone](/img/structure/B11844090.png)



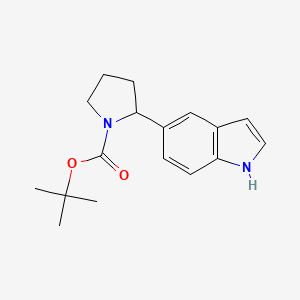

![2-Methyl-4-phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B11844121.png)
